Monolaurin

Vue d'ensemble

Description

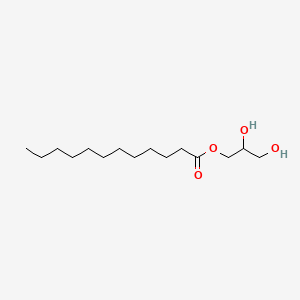

Monolaurin is a chemical derived from lauric acid and glycerin, and is a byproduct of coconut fat . It is also known as glycerol monolaurate, glyceryl laurate, and 1-lauroyl-glycerol . For the past two decades, research scientists have been investigating possible applications for monolaurin in medicine, sanitization, and food preservation .

Synthesis Analysis

Monolaurin is synthesized using a cleaner and simpler one-step enzymatic production in an inert membrane reactor, where the reaction and enzyme separation are conducted simultaneously in one unit . The esterification reaction between lauric acid and glycerin is catalyzed by Candida antarctica lipase (Lipozyme 435) in a solvent-free system under mild temperatures . The optimal conditions were a molecular sieve of 14.85% w/w, a temperature of 56.95 °C, an enzyme amount of 5.38% w/w, and a molar ratio of 4.75% w/w .

Molecular Structure Analysis

Monolaurin is a monoglyceride, and it is the mono-ester formed from glycerol and lauric acid . Its chemical formula is C15H30O4 .

Chemical Reactions Analysis

Monolaurin is produced through the esterification of lauric acid with glycerol . The decrease in the lauric acid:glycerol molar ratio was significant to enhance the monolaurin production .

Physical And Chemical Properties Analysis

Monolaurin is a monoglyceride with a chemical formula of C15H30O4 . It is the mono-ester formed from glycerol and lauric acid . Its molar mass is 274.401 g·mol−1 .

Applications De Recherche Scientifique

Antiviral Applications

Monolaurin has been shown to inhibit the replication of enveloped viruses, including herpes simplex virus (HSV), influenza, and others. It disrupts the lipid coating of viruses, preventing their entry into host cells and reducing viral load .

Antibacterial Properties

Research indicates that Monolaurin possesses antibacterial activity, with studies assessing its effects on various bacterial strains such as Staphylococcus aureus. It has been observed to cause cell elongation and swelling in the outer membrane of S.aureus .

Biofilm Disruption

Monolaurin’s potential to dismantle biofilms is due to its amphipathic nature, which facilitates diffusion through the biofilm matrix, allowing it to interact with microbial cell membranes .

Cold and Flu Prevention

Monolaurin might have antibacterial and antiviral effects that could aid in the prevention of common colds, flu, and more severe viral infections like herpes and shingles .

Chronic Fatigue Syndrome Management

There is ongoing exploration into Monolaurin’s potential in managing chronic fatigue syndrome (CFS), given its antiviral and antibacterial properties .

Feed Additives in Animal Nutrition

Studies have investigated the combined effects of benzoic acid and 1-monolaurin as feed additives on growth performance, nutrient digestibility, gut microbiome, and inflammatory factor levels of piglets .

Emulsifier in Food Industry

Monolaurin acts as an emulsifier and antibacterial agent in food products. It is derived from palm kernel oil, which can be fractionated into different components for various uses .

Mécanisme D'action

Monolaurin, a mono-acyl glycerol, is a natural compound extracted from coconut oil. It has gained attention for its promising antimicrobial activity against various pathogens . This article will delve into the mechanism of action of monolaurin, exploring its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its efficacy.

Target of Action

Monolaurin’s primary targets are Gram-positive bacteria such as Staphylococcus aureus, and lipid-coated viruses . It has shown significant antimicrobial activity against these pathogens, making it a potential candidate for the development of combination therapies .

Mode of Action

Monolaurin interacts with its targets by integrating into the lipid membrane of the pathogens, leading to the disintegration of their outer cell wall . This disruption inhibits the pathogen’s ability to thrive and reproduce, effectively neutralizing its threat . Additionally, monolaurin has been observed to prevent signal transduction mechanisms, such as host cell receptor signaling systems, which have been usurped by exotoxins .

Biochemical Pathways

Monolaurin affects several biochemical pathways. It has been shown to decrease the expression of the beta-lactamase (blaZ) gene in S. aureus at concentrations of 250 and 500 µg/ml . This gene is responsible for resistance to beta-lactam antibiotics, so its inhibition enhances the efficacy of these drugs .

Pharmacokinetics

It’s known that monolaurin is easily absorbed and transported, and it’s directly converted to energy and other metabolites rather than being stored as fat . This suggests that monolaurin may have good bioavailability, although more research is needed to confirm this.

Result of Action

The action of monolaurin results in significant antimicrobial effects. It has been shown to cause cell elongation and swelling in the outer membrane of S. aureus . Furthermore, it has demonstrated synergistic effects when combined with beta-lactam antibiotics, leading to a significant reduction in the minimum inhibitory concentration (MIC) value . This suggests that monolaurin enhances the efficacy of these antibiotics, making it a potential modulator of beta-lactam drugs .

Action Environment

The efficacy and stability of monolaurin can be influenced by various environmental factors. For instance, the presence of other antimicrobial agents can enhance its effectiveness, as seen in its synergistic interaction with beta-lactam antibiotics . .

Orientations Futures

Propriétés

IUPAC Name |

2,3-dihydroxypropyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,16-17H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIWANIATODDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041275 | |

| Record name | 1-Monolaurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Liquid | |

| Record name | Dodecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

2,3-Dihydroxypropyl dodecanoate | |

CAS RN |

142-18-7, 27215-38-9, 67701-26-2 | |

| Record name | 1-Monolaurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monolaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monolaurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerides, C12-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067701262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl laurate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16635 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dodecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerides, C12-18 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Monolaurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycerides, C12-18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lauric acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR963Y5QYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does monolaurin exert its antimicrobial effects?

A1: Monolaurin disrupts the lipid membranes of microorganisms, particularly those of Gram-positive bacteria and enveloped viruses. [, , , , ] It integrates into the lipid bilayer, increasing membrane fluidity and permeability, leading to leakage of essential intracellular components and ultimately cell death. [, ]

Q2: Does monolaurin affect the growth of beneficial bacteria?

A2: Research suggests that monolaurin exhibits selective antimicrobial activity, primarily targeting pathogenic microorganisms. Studies have shown that it does not significantly affect the growth of beneficial Lactobacillus species, which are essential for maintaining a healthy vaginal microbiome. []

Q3: How does the pH of the environment influence monolaurin's efficacy?

A3: The antimicrobial activity of monolaurin is enhanced in acidic environments. Studies have demonstrated a reduction in the minimum inhibitory concentration (MIC) of monolaurin against Listeria monocytogenes with decreasing pH. [, ] This suggests potential applications as a food preservative in acidic products.

Q4: Does monolaurin interact with other food components, and if so, how does it affect its antimicrobial activity?

A4: Research indicates that the presence of fat or starch can reduce the antibacterial effectiveness of monolaurin, while protein does not seem to significantly impact its activity. [] This highlights the importance of considering food matrix effects when incorporating monolaurin as a preservative.

Q5: How stable is monolaurin at different storage temperatures?

A5: Studies examining the shelf life of fresh noodles treated with monolaurin microemulsions (MMEs) demonstrated that they extended the shelf life by at least 10 days when stored at 37°C compared to untreated noodles, which only lasted for about 4 days. [] This suggests that monolaurin-based formulations can enhance food preservation even at elevated temperatures.

Q6: Has monolaurin demonstrated efficacy against bacteria in food products?

A6: Yes, monolaurin has been studied for its efficacy in various food models. For instance, it has shown effectiveness in reducing Listeria monocytogenes counts in fresh white cheese when used alone or in combination with essential oils. [] Additionally, monolaurin has been found to inhibit Escherichia coli growth in Iranian white cheese. []

Q7: Are there any studies investigating the use of monolaurin against viral infections in animal models?

A7: Yes, monolaurin has demonstrated promising antiviral activity in vivo. A study on Seneca Valley virus (SVV) infection in piglets showed that monolaurin reduced clinical signs, viral load, and organ damage. [] This suggests its potential as a therapeutic agent against viral diseases in animals.

Q8: Are there known mechanisms of resistance to monolaurin in bacteria?

A8: Research on Enterococcus faecalis suggests that alterations in cell wall thickness and cell surface hydrophobicity may contribute to monolaurin resistance. [] This highlights the importance of understanding resistance mechanisms to optimize monolaurin's use and prevent the emergence of resistant strains.

Q9: How does monolaurin compare to other common food preservatives like sorbic acid?

A9: Comparative studies have shown that the efficacy of monolaurin and sorbic acid varies depending on the microorganism and food matrix. For instance, sorbic acid was found to be more effective than monolaurin against Staphylococcus aureus and Salmonella enteritidis in cottage cheese, while monolaurin showed better activity against Clostridium sporogenes in a pork homogenate. [] This underscores the need for case-specific evaluation when choosing between these preservatives.

Q10: What analytical techniques are commonly employed to study monolaurin?

A10: Various analytical methods are used to characterize and quantify monolaurin, including:

- Gas chromatography-mass spectrometry (GC-MS): Used to identify and quantify monolaurin in complex mixtures, such as food samples or biological fluids. [, , ]

- High-performance liquid chromatography (HPLC): Employed for separating and quantifying monolaurin in various matrices. []

- Nuclear magnetic resonance (NMR) spectroscopy: Used to determine the structure and purity of monolaurin. [, ]

- Fourier-transform infrared (FTIR) spectroscopy: Utilized to identify functional groups and confirm the presence of monolaurin in a sample. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1676644.png)

![7-[(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B1676646.png)

![N-[(2,4-Dichlorophenyl)methyl]-4-[(Methylsulfonyl)amino]benzamide](/img/structure/B1676647.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-furoyl)piperazin-1-yl]acetamide](/img/structure/B1676650.png)

![2-(1,3-benzodioxol-5-yl)-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B1676655.png)

![3-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-1H-benzimidazole-2-thione](/img/structure/B1676659.png)